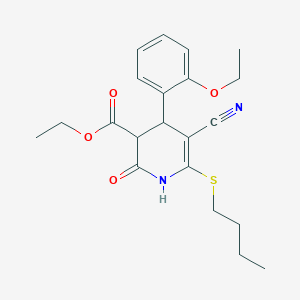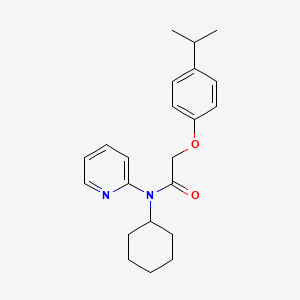![molecular formula C20H16ClN3O2S2 B4064163 2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide](/img/structure/B4064163.png)
2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide
Übersicht
Beschreibung
2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide is a useful research compound. Its molecular formula is C20H16ClN3O2S2 and its molecular weight is 429.9 g/mol. The purity is usually 95%.
The exact mass of the compound 2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide is 429.0372468 g/mol and the complexity rating of the compound is 574. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(4-chlorophenyl)thio]-N-[5-oxo-7-(2-thienyl)-5,6,7,8-tetrahydro-2-quinazolinyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial and Anticancer Properties
Several synthesized compounds related to the query structure have been evaluated for their antibacterial and anticancer activities. The studies reveal moderate to good activity against both gram-positive and gram-negative bacteria such as S. aureus and E. coli. Moreover, these compounds have shown promise as anticancer agents, exhibiting selective efficacy against non-small cell lung and CNS cancer cell lines. The structure-activity relationship (SAR) analysis indicates that specific substituents enhance their biological activity, suggesting their potential in drug discovery and development (Desai, Shah, Bhavsar, & Saxena, 2008) (Berest et al., 2011).
Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using related structures as precursors. These efforts aim to explore the physicochemical properties, cytotoxicity, and anticancer activity of new derivatives. For instance, new series of quinazolinone-5-(4-chlorophenyl) 1, 3, 4-oxadiazole conjugates have been developed, showcasing notable cytotoxic activity against cancer cell lines such as MCF-7 and HeLa (Hassanzadeh et al., 2019). Additionally, novel synthesis methods have led to compounds with varied biological activities, including antihistaminic and anticonvulsant effects, highlighting the versatile application of this chemical scaffold in medicinal chemistry (Alagarsamy et al., 2014) (Bunyatyan et al., 2020).
Molecular Docking and SAR Analysis
Further investigations have employed molecular docking and SAR analysis to better understand the interaction between these compounds and biological targets. This approach facilitates the identification of promising drug leads by predicting activity trends and optimizing compounds for enhanced efficacy against specific diseases (Kovalenko et al., 2012).
Eigenschaften
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-oxo-7-thiophen-2-yl-7,8-dihydro-6H-quinazolin-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S2/c21-13-3-5-14(6-4-13)28-11-19(26)24-20-22-10-15-16(23-20)8-12(9-17(15)25)18-2-1-7-27-18/h1-7,10,12H,8-9,11H2,(H,22,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVNPOUVIRMGWNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C2=CN=C(N=C21)NC(=O)CSC3=CC=C(C=C3)Cl)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1-piperidinyl)-1,2-dihydro-1-acenaphthylenyl]methanesulfonamide](/img/structure/B4064081.png)
![4-bromophenyl 2-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)propanoate](/img/structure/B4064089.png)



![4-[3-(3,4-dimethoxyphenyl)-1-oxo-11-(3-pyridinyl)-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]-4-oxobutanoic acid](/img/structure/B4064117.png)
![2-(5-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)-4-methyl-1(2H)-phthalazinone](/img/structure/B4064119.png)
![N-(2-{[(3-nitrophenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4064134.png)
![N-ethyl-3,5-dimethyl-4-oxo-N-[(2E)-3-phenylprop-2-en-1-yl]-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B4064140.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4064147.png)
![2-(3-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B4064154.png)
![2-{[3-cyano-4-(4-ethoxyphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]thio}-N-cyclohexylacetamide](/img/structure/B4064165.png)
![2,2-diphenyl-N-tricyclo[4.3.1.1~3,8~]undec-3-ylacetamide](/img/structure/B4064173.png)
![1-[1-({1-[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4064176.png)